

Application Notes and Protocols for Experimental Design Using (+)-SHIN1 and (-)-SHIN1

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Compound of Interest		
Compound Name:	(-)-SHIN1	
Cat. No.:	B10818768	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon (1C) metabolism.[1][2] Its enantiomer, (-)-SHIN1, serves as an invaluable negative control for in vitro and in vivo experiments due to its biological inactivity.[3][4] This document provides detailed application notes and protocols for the effective use of (+)-SHIN1 and (-)-SHIN1 in experimental settings to investigate cellular metabolism, cancer biology, and drug development.

Mechanism of Action

(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[1] This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor.[1] The disruption of this pathway leads to a depletion of downstream metabolites essential for nucleotide biosynthesis (purines and thymidylate), redox balance, and methylation reactions, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][5]

Data Presentation



Table 1: Biochemical Inhibitory Activity of (+)-SHIN1

Target	IC50 (nM)
Human SHMT1	5[6][7]
Human SHMT2	13[6][7]

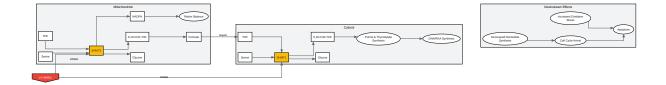
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1

Cell Line	Cancer Type	IC50 (nM)	Notes
HCT-116	Colon Cancer	870[4]	Wild-type
HCT-116 SHMT2 knockout	Colon Cancer	< 50[4]	Demonstrates potent inhibition of cytosolic SHMT1
8988T	Pancreatic Cancer	< 100[8]	Relies on SHMT1 due to defects in the mitochondrial folate pathway
Various B-cell lines	B-cell Lymphoma	-	Particularly sensitive to SHMT inhibition[1]
Ewing Sarcoma Cell Lines	Ewing Sarcoma	-	Effective in suppressing cell proliferation[1]
Gastric Cancer Cell Lines	Gastric Cancer	-	Shows anti-tumor activity and synergizes with 5- Fu[1]
T-ALL cell lines	T-cell Acute Lymphoblastic Leukemia	2,800 (average)	More sensitive compared to B-ALL and AML cell lines[4]

Note: (-)-SHIN1 has been shown to have no significant effect on the growth of HCT-116 cells at concentrations up to 30 μ M.[4]



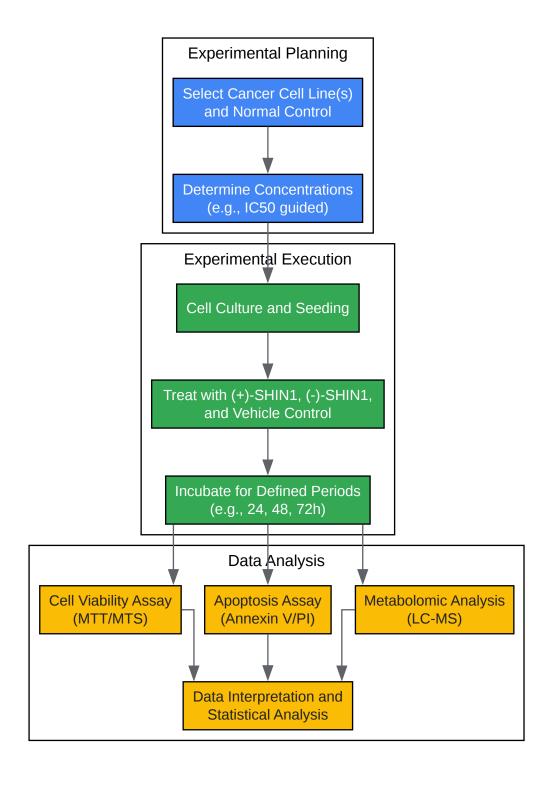
Mandatory Visualizations



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Caption: Signaling pathway of (+)-SHIN1-mediated SHMT inhibition.





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Caption: General experimental workflow for studying SHIN1 effects.

Experimental Protocols



Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is for determining the effect of (+)-SHIN1 and (-)-SHIN1 on cell proliferation and viability.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well plates
- (+)-SHIN1 and (-)-SHIN1 stock solutions (dissolved in DMSO)
- Vehicle control (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of (+)-SHIN1 and (-)-SHIN1 in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
 Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the compounds or vehicle control.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- MTT/MTS Addition:



- \circ For MTT: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 μ L of solubilization solution and incubate overnight at 37°C in the dark.
- For MTS: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for (+)-SHIN1.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by (+)-SHIN1 using flow cytometry.

Materials:

- Cells treated with (+)-SHIN1, (-)-SHIN1, and vehicle control
- Annexin V-FITC/PI Apoptosis Detection Kit
- · 1X Binding Buffer
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment: Culture cells and treat with desired concentrations of (+)-SHIN1, (-)-SHIN1, and vehicle control for a specified time.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).



- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
- Staining: To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
 - Gating: Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot.
 - Quantification: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Metabolomic Analysis

This protocol provides a general workflow for preparing cell samples for metabolomic analysis after treatment with SHIN1.

Materials:

- Cells treated with (+)-SHIN1, (-)-SHIN1, and vehicle control
- Cold PBS
- · Liquid nitrogen
- Ice-cold 80% methanol
- Cell scraper
- Centrifuge
- LC-MS grade water and solvents



Procedure:

- Cell Treatment and Quenching: After treatment, rapidly aspirate the medium and wash the
 cells twice with cold PBS. Immediately quench metabolism by adding liquid nitrogen directly
 to the culture plate.
- Metabolite Extraction: Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
- Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent.
 Transfer the cell lysate to a microcentrifuge tube.
- Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
- Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
- Drying and Storage: Dry the metabolite extract, for example, using a vacuum concentrator.
 Store the dried samples at -80°C until analysis.
- LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis to identify and quantify changes in metabolite levels, particularly those related to one-carbon metabolism (e.g., serine, glycine, purine intermediates).[1]

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